3-[(4-Aminophenyl)amino]propanamide hydrochloride
Overview
Description
3-[(4-Aminophenyl)amino]propanamide hydrochloride is a chemical compound with the CAS Number: 35210-97-0 . It has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H13N3O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13)
. This represents the connectivity and hydrogen count of its atoms. Physical and Chemical Properties Analysis
This compound is a solid . Its SMILES string, which represents the structure of the molecule, isNC(=O)CCNc1ccc(N)cc1
.
Scientific Research Applications
Immunomodulatory and Antitumor Properties
Compounds similar to 3-[(4-Aminophenyl)amino]propanamide hydrochloride, such as FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), have been extensively studied for their immunomodulatory and antitumor properties. FTY720, approved by the FDA for multiple sclerosis treatment, exhibits significant preclinical antitumor efficacy in various cancer models. Its mechanism, interestingly, does not require phosphorylation for its cytotoxic effect, pointing to S1PR-independent pathways distinct from its immunosuppressive action (Zhang et al., 2013).
Antimicrobial and Antioxidant Activities
Chlorogenic Acid (CGA), while structurally distinct, showcases the diverse biological and pharmacological effects achievable by phenolic compounds. CGA exhibits antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, among others. These therapeutic roles highlight the potential for compounds like this compound to serve in similar capacities, given appropriate structural or functional analogies (Naveed et al., 2018).
Environmental and Toxicological Studies
Research on environmental pollutants and their toxicology, such as studies on 2,4-D herbicide toxicity, underscores the importance of understanding the ecological and health impacts of chemical compounds. Such studies can inform safer design, use, and disposal practices for chemicals including this compound, especially in agricultural and industrial applications (Zuanazzi et al., 2020).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 3-[(4-Aminophenyl)amino]propanamide hydrochloride is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Properties
IUPAC Name |
3-(4-aminoanilino)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-7-1-3-8(4-2-7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGBQBUDWSTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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